molecular formula C8H17ClN2O2 B6614518 N-methyl-2-(piperidin-4-yloxy)acetamide hydrochloride CAS No. 1260815-58-4

N-methyl-2-(piperidin-4-yloxy)acetamide hydrochloride

Cat. No.: B6614518
CAS No.: 1260815-58-4
M. Wt: 208.68 g/mol
InChI Key: OXLLDQNUSJZYCQ-UHFFFAOYSA-N
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Description

N-methyl-2-(piperidin-4-yloxy)acetamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(piperidin-4-yloxy)acetamide hydrochloride typically involves the reaction of N-methylacetamide with 4-hydroxypiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable base and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(piperidin-4-yloxy)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

N-methyl-2-(piperidin-4-yloxy)acetamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-methyl-2-(piperidin-4-yloxy)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-2-(piperidin-4-yloxy)acetamide hydrochloride include other piperidine derivatives such as:

  • N-methyl-4-piperidone
  • 4-hydroxypiperidine
  • N-methylpiperidine

Uniqueness

This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-Methyl-2-(piperidin-4-yloxy)acetamide hydrochloride is a chemical compound that has garnered interest in pharmaceutical research due to its significant biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the following chemical formula: C8H17ClN2OC_8H_{17}ClN_2O. Its structure includes a piperidine ring with a methyl substitution at the nitrogen atom and an acetamide functional group, which enhances its solubility and bioactivity compared to other similar compounds.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes in inflammatory pathways. Notably, it acts as an inhibitor of soluble epoxide hydrolase (sEH) , which is linked to anti-inflammatory effects. This inhibition suggests potential therapeutic applications in pain management and treatment of inflammatory conditions .

Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit nitric oxide production in activated microglial cells, suggesting a mechanism for reducing neuroinflammation .

Pain Management

Due to its action on sEH, this compound may modulate lipid signaling pathways involved in pain perception. The inhibition of sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), which are known to have analgesic properties .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructure FeaturesUnique Aspects
This compoundMethyl substitution on nitrogenEnhanced pharmacokinetics due to methyl group
N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochlorideCyclopropyl substitution on nitrogenDifferent receptor binding profiles
2-(Pyrrolidin-1-yloxy)acetamide hydrochloridePyrrolidine instead of piperidinePotentially altered biological activity

This table illustrates how variations in the chemical structure can lead to differences in biological activity and pharmacological profiles.

Case Studies and Research Findings

  • Inhibition Studies : A study highlighted that this compound effectively inhibited sEH in vitro, leading to reduced inflammatory markers in cellular models. This supports its potential use in treating chronic pain conditions .
  • Toxicity Assessments : Cytotoxicity tests conducted on SH-SY5Y neuroblastoma cells showed that this compound did not exhibit significant toxicity at concentrations up to 100 µM, indicating a favorable safety profile for further development .
  • Pharmacokinetic Evaluations : Preliminary pharmacokinetic studies suggest that modifications in the piperidine structure enhance the compound's bioavailability and metabolic stability, making it a promising candidate for oral administration.

Properties

IUPAC Name

N-methyl-2-piperidin-4-yloxyacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-9-8(11)6-12-7-2-4-10-5-3-7;/h7,10H,2-6H2,1H3,(H,9,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLLDQNUSJZYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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